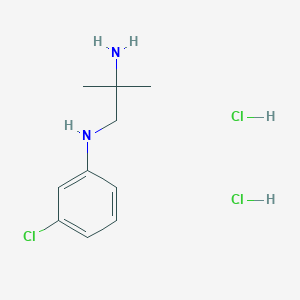

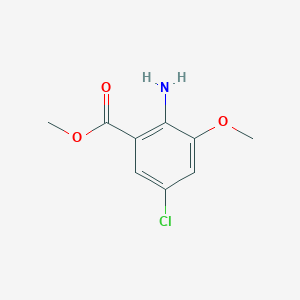

![molecular formula C21H15ClFN3OS B2516970 3-(2-氯苄基)-2-((2-氟苄基)硫代)吡啶并[2,3-d]嘧啶-4(3H)-酮 CAS No. 902911-98-2](/img/structure/B2516970.png)

3-(2-氯苄基)-2-((2-氟苄基)硫代)吡啶并[2,3-d]嘧啶-4(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic molecule that appears to be designed for biological activity, given the presence of a pyrido[2,3-d]pyrimidin-4(3H)-one core, which is often seen in pharmacologically relevant compounds. Although the specific compound is not directly mentioned in the provided papers, similar structures with halogenated benzyl groups and heterocyclic bases are discussed, suggesting potential for biological activity, such as anticancer properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, chlorination, and further functionalization. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involves condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that has been chlorinated and condensed with urea . This suggests that the synthesis of the compound would likely involve similar multi-step reactions, possibly starting with a fluorobenzyl and chlorobenzyl precursor, followed by the introduction of the thioether linkage and the construction of the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice. For example, the related compound in paper crystallizes in the tetragonal system with specific geometric parameters. The molecular structure of 3-(2-chlorobenzyl)-2-((2-fluorobenzyl)thio)pyrido[2,3-d]pyrimidin-4(3H)-one would likely be analyzed similarly to determine its conformation and potential for intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic structure. The presence of halogens suggests potential for further substitution reactions, while the heterocyclic base may participate in various interactions with biological targets. The related compound in paper has been subjected to molecular docking studies, indicating that it could interact with specific proteins, which could also be true for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application. The related compounds exhibit specific crystallographic properties and intermolecular interactions, as seen in paper and . Theoretical calculations, such as density functional theory (DFT), can predict the electronic properties, such as HOMO and LUMO energies, which are indicative of the chemical reactivity and stability of the compound. Hirshfeld surface analysis can provide insights into the intermolecular interactions within the crystal structure, which is essential for understanding the compound's behavior in a solid state.

科学研究应用

化学衍生物和生物活性

与吡啶并[2,3-d]嘧啶-4(3H)-酮化合物相关的化学衍生物的合成和探索因其潜在的生物活性而得到广泛的研究。例如,1,2,3-三唑并[4,5-d]嘧啶的新氨基衍生物的开发,可能包括类似于 3-(2-氯苄基)-2-((2-氟苄基)硫代)吡啶并[2,3-d]嘧啶-4(3H)-酮的结构,突出了它们对 A1 和 A2A 腺苷受体的亲和力。这些化合物对 A1 受体亚型表现出高亲和力和选择性,表明在调节腺苷受体介导的生物效应中具有潜在应用 (Betti 等人,1999)。

抗菌和抗真菌应用

另一个感兴趣的领域是合成和评估噻吩并[2,3-d]嘧啶-4(3H)-酮衍生物的抗菌和抗真菌活性。这些研究产生了对念珠菌属真菌比氟康唑表现出更高抗真菌活性的化合物,并且比其他衍生物具有更好的抗菌活性,为开发新的抗菌剂提供了有希望的途径 (Kahveci 等人,2020)。

抗疟活性

对吡啶并[1,2-a]嘧啶-4-酮的研究揭示了合成化合物对对氯喹敏感菌株的适度抗疟活性,进一步支持了吡啶并[2,3-d]嘧啶衍生物在开发新的抗疟剂中的潜力 (Mane 等人,2014)。

抗肿瘤和抗癌潜力

包括吡啶并[2,3-d]嘧啶-4(3H)-酮结构在内的嘧啶衍生物的新型合成已被评估其抗肿瘤活性。某些衍生物已证明对各种癌细胞系具有显着的活性,表明在癌症治疗开发中具有潜在作用 (Raić-Malić 等人,2000)。

中枢神经系统抑制剂活性

还报道了噻吩(2,3-d)嘧啶-4-酮及其衍生物的合成和评估,用于中枢神经系统抑制剂活性。这些化合物表现出明显的镇静作用,表明在中枢神经系统相关疾病中具有潜在应用 (Manjunath 等人,1997)。

作用机制

Target of Action

Pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They have been found to inhibit various enzymes and receptors, including tyrosine kinases and cyclin-dependent kinases .

Biochemical Pathways

The inhibition of these targets can affect multiple biochemical pathways, leading to various downstream effects. For example, the inhibition of tyrosine kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For instance, if it targets tyrosine kinases, it could potentially have antiproliferative effects .

属性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN3OS/c22-17-9-3-1-6-14(17)12-26-20(27)16-8-5-11-24-19(16)25-21(26)28-13-15-7-2-4-10-18(15)23/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBJLMIUBPXNDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=CC=C4F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

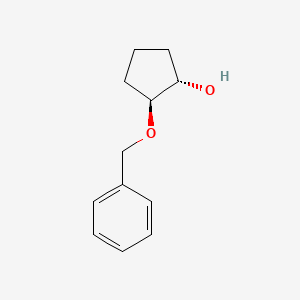

![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(p-tolyl)propanamide](/img/structure/B2516891.png)

![2,6-dichloro-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2516894.png)

![1-(6-Methyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B2516896.png)

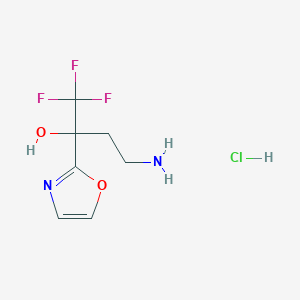

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/no-structure.png)

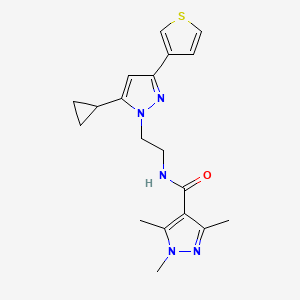

![(3,7-Dimethyl-5-oxo-5,8-dihydro-[1,2,4]triazolo-[4,3-a]pyrimidin-6-yl)-acetic acid](/img/structure/B2516906.png)